molecular formula C3H3ClF3NO B6357260 2-Chloro-3,3,3-trifluoropropionamide CAS No. 431-55-0

2-Chloro-3,3,3-trifluoropropionamide

Cat. No.: B6357260
CAS No.: 431-55-0
M. Wt: 161.51 g/mol
InChI Key: LJELUENUAJMNNC-UHFFFAOYSA-N
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Description

2-Chloro-3,3,3-trifluoropropionamide is an organic compound with the molecular formula C3H3ClF3NO It is characterized by the presence of a chloro group, three fluorine atoms, and an amide group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3,3-trifluoropropionamide typically involves the reaction of 2-Chloro-3,3,3-trifluoropropionyl chloride with ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

C3H2ClF3COCl+NH3C3H3ClF3CONH2+HCl\text{C3H2ClF3COCl} + \text{NH3} \rightarrow \text{C3H3ClF3CONH2} + \text{HCl} C3H2ClF3COCl+NH3→C3H3ClF3CONH2+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,3-trifluoropropionamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 2-substituted-3,3,3-trifluoropropionamides.

    Hydrolysis: Formation of 2-Chloro-3,3,3-trifluoropropionic acid.

    Reduction: Formation of 2-Chloro-3,3,3-trifluoropropylamine.

Scientific Research Applications

2-Chloro-3,3,3-trifluoropropionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,3-trifluoropropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. The amide group can participate in hydrogen bonding, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,3,3-trifluoropropene: A related compound used as an intermediate in the synthesis of fluorinated materials.

    2-Chloro-3,3,3-trifluoropropionic acid: The hydrolysis product of 2-Chloro-3,3,3-trifluoropropionamide.

    2-Chloro-3,3,3-trifluoropropylamine: The reduction product of this compound.

Uniqueness

This compound is unique due to its combination of chloro, trifluoromethyl, and amide functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-3,3,3-trifluoropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF3NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJELUENUAJMNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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